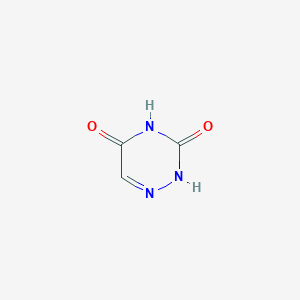
6-Azauracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azauracil typically involves the reaction of semicarbazide hydrochloride with appropriate α-keto acids. This reaction proceeds through the formation of semicarbazones, which are then cyclized to yield this compound . Another method involves the coupling of diazonium salts with cyanoacetylcyanamide, followed by cyclization of the resulting 2-arylhydrazono-2-cyanoacetylcyanamides .
Industrial Production Methods: Industrial production of this compound may involve scalable reactions using readily available reactants. The process typically includes the use of silylated 6-Azauracils treated with appropriate chloroethers to obtain non-nucleoside derivatives .
Análisis De Reacciones Químicas
Types of Reactions: 6-Azauracil undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions, particularly with chloroethers, can produce non-nucleoside derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reactions with chloroethers are typically carried out under silylation conditions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Non-nucleoside derivatives bearing various functional groups.
Aplicaciones Científicas De Investigación
6-Azauracil has been extensively used in scientific research due to its diverse biological activities:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and non-nucleoside derivatives.
Medicine: this compound exhibits antitumor, antiviral, and antimicrobial activities.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
6-Azauracil exerts its effects by inhibiting enzymes involved in purine and pyrimidine biosynthesis. It competes with substrates in the pyrimidine biosynthetic pathway, being transformed into 6-aza-UMP, a powerful competitive inhibitor of orotidylic acid decarboxylase . This inhibition leads to the depletion of intracellular guanosine triphosphate and uridine triphosphate nucleotide pools, affecting various cellular processes .
Comparación Con Compuestos Similares
5-Fluorouracil: Another pyrimidine analog used as an antineoplastic agent.
6-Azauridine: A similar compound with antiviral and antitumor activities.
Uniqueness: 6-Azauracil is unique in its ability to inhibit both purine and pyrimidine biosynthesis, leading to significant alterations in nucleotide pool levels. This dual inhibition makes it a valuable tool in studying transcription elongation and nucleotide metabolism .
Propiedades
Número CAS |
18802-37-4 |
|---|---|
Fórmula molecular |
C3H5N3O2 |
Peso molecular |
115.09 g/mol |
Nombre IUPAC |
1,2,4-triazinane-3,5-dione |
InChI |
InChI=1S/C3H5N3O2/c7-2-1-4-6-3(8)5-2/h4H,1H2,(H2,5,6,7,8) |
Clave InChI |
ZVIOKRWHGOILAU-UHFFFAOYSA-N |
SMILES |
C1=NNC(=O)NC1=O |
SMILES canónico |
C1C(=O)NC(=O)NN1 |
melting_point |
274.5 °C |
Key on ui other cas no. |
461-89-2 |
Pictogramas |
Irritant |
Sinónimos |
6-azauracil azauracil |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


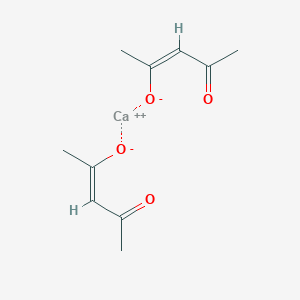
![1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol](/img/structure/B101557.png)


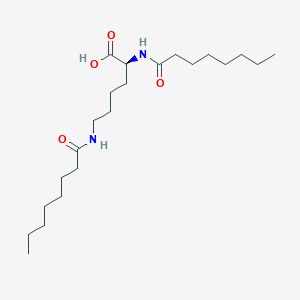
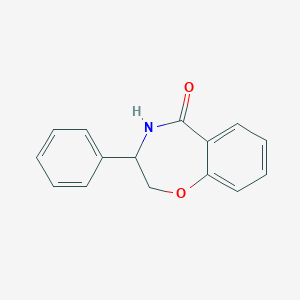
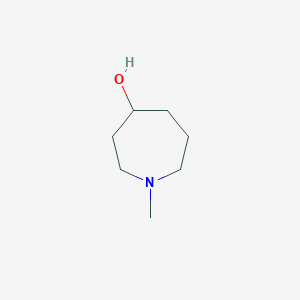
![[(Thien-3-ylmethyl)thio]acetic acid](/img/structure/B101567.png)
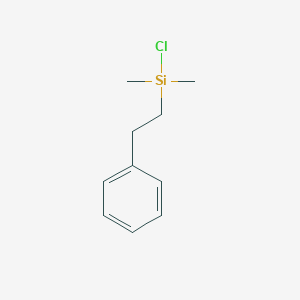


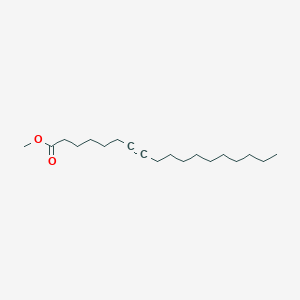
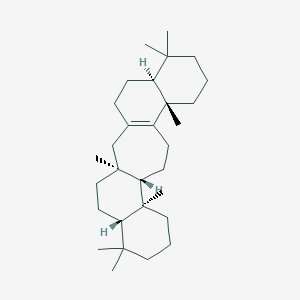
![5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one](/img/structure/B101578.png)
